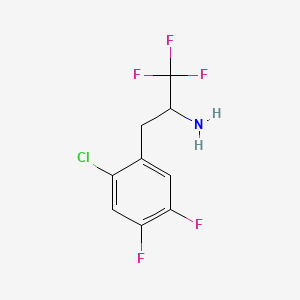
3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine is a chemical compound characterized by the presence of chloro, difluoro, and trifluoropropan-2-amine groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine typically involves the reaction of 2-chloro-4,5-difluoroaniline with 1,1,1-trifluoro-2-bromoethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form amines with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield imines or different amines.
Aplicaciones Científicas De Investigación
3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Chloro-4,5-difluorophenyl)ethynyl]nicotinaldehyde
- 3-(2-Chloro-4,5-difluorophenyl)morpholine
Uniqueness
3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine is unique due to its trifluoropropan-2-amine group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H7ClF5N |
|---|---|
Peso molecular |
259.60 g/mol |
Nombre IUPAC |
3-(2-chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C9H7ClF5N/c10-5-3-7(12)6(11)1-4(5)2-8(16)9(13,14)15/h1,3,8H,2,16H2 |
Clave InChI |
AGSQLEZMQRDCRP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)Cl)CC(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















